5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with a biphenyl structure, featuring an amino group at the 5-position, a methyl group at the 2’-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of 2’-methyl-[1,1’-biphenyl]-2-carboxylic acid, followed by reduction to introduce the amino group. The nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents such as iron in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with aromatic compounds to form azo dyes
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines
Major Products
Oxidation: 5-Nitro-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Amino-2’-methyl-[1,1’-biphenyl]-2-methanol.
Substitution: Azo dyes with various aromatic substituents
Scientific Research Applications
5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials due to its biphenyl structure
Mechanism of Action
The mechanism of action of 5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Lacks the carboxylic acid and methyl groups, making it less versatile in certain synthetic applications.
5-Amino-2-methylbenzoic acid: Lacks the biphenyl structure, which may reduce its effectiveness in applications requiring a rigid aromatic system.
5-Amino-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, potentially altering its reactivity and applications.
Uniqueness
5-Amino-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-amino-2-(2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)13-8-10(15)6-7-12(13)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
WMNQCBRSBSUWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)N)C(=O)O |
Origin of Product |
United States |
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